N,N-dimethyl-1H-indole-2-carboxamide

Description

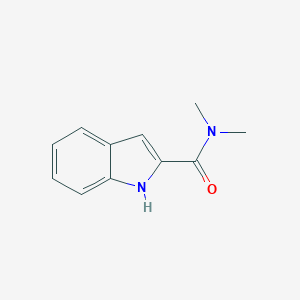

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVIZFVTRRWODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324181 | |

| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-14-0 | |

| Record name | NSC405973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Molecular Mechanisms of Action

Antiviral Properties

Activity against Alphaviruses (e.g., Western Equine Encephalitis Virus, Sindbis Virus)

Indole-2-carboxamide derivatives have been identified as a novel class of potent inhibitors against neurotropic alphaviruses. nih.gov These viruses, including Western Equine Encephalitis Virus (WEEV) and Sindbis Virus (SINV), are mosquito-borne pathogens capable of causing severe and potentially fatal encephalitis in humans, for which no approved therapies currently exist. nih.govnih.gov Through medicinal chemistry efforts, second-generation indole-2-carboxamide derivatives have been developed that show increased potency against WEEV and related alphaviruses in cell cultures. nih.gov

Initial high-throughput screening using a cell-based WEEV replicon assay led to the discovery of a thieno[3,2-b]pyrrole-based series of inhibitors. nih.gov Subsequent structure-activity relationship (SAR) studies and targeted chemical synthesis produced indole-2-carboxamide derivatives with significant antiviral activity. nih.gov Research has demonstrated that these compounds are active against WEEV, Fort Morgan virus (FMV), and SINV. nih.govnih.gov One particular derivative conferred protection in mice infected with a neuroadapted strain of Sindbis virus. nih.gov Further development has led to third-generation compounds with broad-spectrum antiviral activity against not only alphaviruses but also picornaviruses, bunyaviruses, and paramyxoviruses in cultured cells. nih.gov

Identification of Antiviral Mechanism of Action

The antiviral mechanism of action for this class of indole-2-carboxamides appears to involve, at least in part, the disruption of a fundamental cellular process required for viral replication. nih.gov Evidence suggests that these inhibitors act by suppressing cap-dependent translation. nih.gov This mechanism would affect a broad range of viruses that rely on the host cell's machinery for protein synthesis. By inhibiting this process, the compounds effectively halt the production of viral proteins necessary for replication and propagation. This broad-spectrum activity highlights their potential as candidates for further preclinical development against various RNA viruses. nih.gov

Receptor Modulation Studies

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

N,N-dimethyl-1H-indole-2-carboxamide and its analogues represent a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.gov The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for various neurological disorders. unc.edu Allosteric modulators offer a novel approach to fine-tune GPCR function by binding to a site distinct from the primary (orthosteric) site, thereby altering the receptor's response to endogenous or exogenous ligands. unc.eduresearchgate.net

The prototypical allosteric modulator in this series is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.govnih.govnih.gov Structure-activity relationship (SAR) studies on this scaffold have revealed key structural requirements for allosteric modulation of CB1. nih.govnih.gov These include the necessity of the indole (B1671886) ring for high binding affinity, the significant impact of substituents at the C3 position on allostery, the requirement of an electron-withdrawing group at the C5 position, and the specific nature of the linker and substituent on the phenyl ring. nih.govnih.govnih.gov

Derivatives of this compound exhibit a complex functional profile at the CB1 receptor. They act as positive allosteric modulators (PAMs) of orthosteric agonist binding, meaning they enhance the binding of primary agonists to the receptor. nih.govnih.govacs.org However, this positive cooperativity in binding does not translate to an enhancement of downstream signaling. Instead, these compounds behave as negative allosteric modulators (NAMs) of receptor function, potently antagonizing agonist-induced G-protein coupling. nih.govnih.govnih.gov

Specifically, compounds like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide and its n-hexyl analogue were found to be positive allosteric modulators of agonist binding but antagonized the agonist-induced G-protein coupling to the CB1 receptor. nih.govnih.govacs.org This functional selectivity, where a ligand can enhance binding while inhibiting a specific signaling pathway, is a hallmark of biased signaling. Interestingly, while inhibiting G-protein coupling, these modulators have been shown to induce β-arrestin mediated downstream activation of ERK1/2 signaling pathways. researchgate.netnih.govnih.gov

| Compound Reference | Description | Functional Effect on G-protein Coupling |

| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | Antagonized agonist-induced G-protein coupling. nih.govnih.gov |

| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | Antagonized agonist-induced G-protein coupling. nih.govnih.gov |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Potent antagonism of agonist-induced GTPγS binding. nih.govnih.gov |

The binding affinity (KB) of these allosteric modulators to the CB1 receptor and their cooperativity (α) with orthosteric ligands have been extensively studied. The KB value represents the equilibrium dissociation constant, with lower values indicating higher binding affinity. The cooperativity factor, α, quantifies the degree to which the allosteric modulator affects the binding of the orthosteric ligand; an α value greater than 1 indicates positive cooperativity (enhancement of binding). nih.gov

Research has shown that structural modifications to the indole-2-carboxamide scaffold can significantly impact both KB and α values. nih.govnih.gov For instance, replacing the N-piperidinyl group of the prototypical modulator ORG27569 with a dimethylamino group resulted in modulators with higher binding affinity and greater cooperativity. nih.govacs.org Furthermore, the length of the alkyl chain at the C3 position profoundly influences the allosteric properties. nih.govnih.gov A potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d), was identified with a KB of 259.3 nM and a remarkably high binding cooperativity factor (α) of 24.5. nih.govnih.govacs.org An even more affine compound, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), exhibited a KB of 89.1 nM. nih.govnih.govacs.org

| Compound Reference | Chemical Name | KB (nM) | α (Cooperativity Factor) |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 |

| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 |

| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | ~1 |

Fructose-1,6-bisphosphatase (FBPase) Inhibition

A series of N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent, noncompetitive inhibitors of liver fructose-1,6-bisphosphatase (FBPase). researchgate.netnih.gov FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. doi.orgnih.gov The inhibition of FBPase is considered a promising therapeutic strategy for the treatment of type 2 diabetes mellitus by reducing excessive hepatic glucose production. researchgate.netnih.govnih.gov

These indole-2-carboxamide derivatives were developed from modifications of a known FBPase inhibitor, MDL-29951. researchgate.netnih.gov Extensive structure-activity relationship studies led to the identification of highly potent compounds. researchgate.net For example, one promising candidate, Cpd118, demonstrated high inhibitory activity against human liver FBPase with an IC50 value of 0.029 µM and showed high selectivity over other AMP-binding enzymes. researchgate.net X-ray crystallography of the inhibitor-FBPase complex revealed a unique binding mode, providing a structural basis for the high potency and selectivity of this class of compounds. researchgate.net

Allosteric Binding Mechanisms and Inhibitory Efficacy

Research specifically investigating the allosteric binding mechanisms and inhibitory efficacy of this compound is not available in the reviewed scientific literature. While the broader class of indole-2-carboxamides has been explored for allosteric modulation, particularly at the cannabinoid CB1 receptor, specific data for the N,N-dimethyl derivative is absent. nih.govnih.govnih.govresearchgate.net

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

There are no specific studies in the reviewed literature that identify or characterize this compound as a Transient Receptor Potential Vanilloid Type-1 (TRPV1) agonist. Studies on other substituted indole-2-carboxamides have explored their potential as TRPV1 modulators, but data for this specific compound is not documented. mdpi.comnih.gov

Anti-Inflammatory Investigations

Modulation of Key Inflammatory Mediators (e.g., TNF-α, IL-6 production)

Specific investigations into the ability of this compound to modulate the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) have not been reported in the available scientific literature.

Signaling Pathway Inhibition (e.g., MAPKs pathways)

There is no evidence in the reviewed literature to suggest that this compound inhibits signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways. While other complex indole derivatives are being investigated for such properties, research has not been published on this specific molecule. nih.gov

Broad-Spectrum Antimicrobial Research

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Specific data on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacterial strains is not available in the reviewed scientific literature. Research on the broader class of indole-2-carboxamides has indicated that these compounds may have limited to no clinically relevant activity against common Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria, with some derivatives showing more specific activity against mycobacteria. nih.gov However, specific testing results for this compound have not been published.

Antifungal Activity Evaluations

The indole nucleus is a key structural component in many compounds exhibiting a wide range of biological effects, including antifungal properties. researchgate.net While specific studies focusing exclusively on the antifungal activity of this compound are not extensively detailed in the available research, the broader class of indole carboxamide derivatives has been evaluated for its potential to combat various fungal pathogens.

Screenings of several series of indole derivatives have demonstrated their efficacy against fungal strains. nih.gov For instance, in vitro tests against Candida albicans using the disc diffusion method have been conducted to determine the inhibitory potential of these compounds. nih.gov The results from these studies indicated that indole carboxamide derivatives generally exhibit higher antifungal activity compared to related indole propanamide derivatives. nih.gov Minimum Inhibitory Concentration (MIC) values determined by the tube dilution technique have shown that some indole derivatives are potent inhibitors of Candida albicans. nih.gov

Further research into indole derivatives has highlighted their broad-spectrum antifungal activities against several phytopathogenic fungi. researchgate.net In one study, nine different indole derivatives were tested against seven types of plant-damaging fungi, including species of Fusarium, Alternaria, Helminthosporium, and Pyricularia. researchgate.net Several of these compounds demonstrated significant, broad-spectrum antifungal action, in some cases exceeding the potency of existing commercial fungicides. researchgate.net The development of novel antimicrobial drugs continues to be an area of active research, with indole derivatives representing an important class of compounds. cardiff.ac.uk

Antiproliferative and Anticancer Research

The indole-2-carboxamide framework is a well-recognized structure in the design of anticancer agents, known for its impressive activity. nih.gov Many indole-based compounds have been identified as effective TK (tyrosine kinase) inhibitors, with some progressing to clinical use. nih.gov

Target Identification and Mechanistic Pathways (e.g., EGFR, VEGFR-2, BRAFV600E inhibition)

A key strategy in modern cancer therapy is the inhibition of oncogenic protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) are among the most validated targets for cancer treatment. nih.govtaylorandfrancis.com

VEGFR-2, in particular, plays a central role in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients, which is associated with poor prognosis in cancer patients. nih.govnih.gov The blocking of VEGFR-2 signaling is a promising strategy to inhibit this process. taylorandfrancis.com Similarly, EGFR amplification or mutation is common in various cancers, such as non-small-cell lung cancer (NSCLC). nih.gov

Research has focused on developing indole derivatives that can act as dual inhibitors of both EGFR and VEGFR-2. nih.govtaylorandfrancis.com Additionally, resistance to some targeted therapies has been linked to signaling pathways involving EGFR or the upregulation of VEGF-A, highlighting the potential benefit of multi-targeted agents. nih.gov

Indole-2-carboxamide derivatives have been designed and synthesized to act as multi-target antiproliferative agents, with studies evaluating their inhibitory effects against EGFR, VEGFR-2, and BRAFV600E. nih.gov The BRAFV600E mutation is another important target in cancers like melanoma. The rationale for targeting multiple kinases is to overcome resistance mechanisms and improve therapeutic efficacy. nih.gov

Indole-2-carboxamide Derivatives as Kinase Inhibitors

A number of indole-2-carboxamide derivatives have been synthesized and evaluated for their kinase inhibitory activity, demonstrating significant potential as anticancer agents. nih.gov In one study, a series of indole-2-carboxamide derivatives showed promising antiproliferative activity against several human cancer cell lines. nih.gov The most potent of these compounds were further tested for their ability to inhibit specific kinases.

For example, compound Va from a synthesized series demonstrated superior inhibitory activity against EGFR compared to the reference drug erlotinib. nih.gov The same group of compounds also showed potent inhibition of the BRAFV600E kinase. nih.gov When evaluated against VEGFR-2, these derivatives also displayed significant inhibitory effects, with compound Va showing a promising IC₅₀ value. nih.gov

The table below summarizes the inhibitory activity of selected indole-2-carboxamide derivatives against key kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference Drug | Reference Drug IC₅₀ (nM) |

| Va | EGFR | 71 ± 06 | Erlotinib | 80 ± 05 |

| Va | BRAFV600E | 77 | Erlotinib | 60 |

| Ve | BRAFV600E | 107 | Erlotinib | 60 |

| Vf | BRAFV600E | 95 | Erlotinib | 60 |

| Vg | BRAFV600E | 89 | Erlotinib | 60 |

| Vh | BRAFV600E | 83 | Erlotinib | 60 |

| Va | VEGFR-2 | 2.15 ± 0.20 | Sorafenib | - |

| Vg | VEGFR-2 | 3.25 | Sorafenib | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. Data sourced from a 2023 study on indole-2-carboxamides as potential multi-target antiproliferative agents. nih.gov

These findings underscore the potential of the indole-2-carboxamide scaffold in developing potent, multi-targeted kinase inhibitors for cancer therapy. nih.gov The structural versatility of this chemical class allows for modifications to optimize potency and selectivity against various cancer-related targets. rsc.orgnih.gov

Synthetic Methodologies and Chemical Derivatization Strategies

Primary Synthetic Routes for N,N-dimethyl-1H-indole-2-carboxamide

The construction of this compound is most commonly achieved through the formation of an amide bond between an indole-2-carboxylic acid core and dimethylamine (B145610).

Amide Coupling Reaction Protocols

Amide bond formation is a cornerstone of medicinal chemistry, and several reagents have been developed to facilitate this transformation efficiently. mychemblog.comresearchgate.net The synthesis of this compound from indole-2-carboxylic acid and dimethylamine hydrochloride is a prime example of these protocols. chemicalbook.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is highly favored for its efficiency and ability to minimize side reactions. mychemblog.compeptide.com The reaction typically involves dissolving dimethylamine hydrochloride and triethylamine (B128534) in a solvent like N,N-dimethylformamide (DMF), followed by the addition of indole-2-carboxylic acid and HATU. chemicalbook.com This mixture is stirred at room temperature, leading to the formation of the desired amide. chemicalbook.com HATU is known to be a more reactive coupling agent than HBTU. peptide.comnih.gov

EDC·HCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-Hydroxybenzotriazole): This combination is another widely used and cost-effective method for amide bond formation. researchgate.netpeptide.comnih.gov The reaction proceeds by activating the carboxylic acid with EDC·HCl to form a reactive O-acylisourea intermediate. google.com The addition of HOBt minimizes racemization and improves the efficiency of the coupling with the amine. peptide.comnih.gov This method is particularly useful for coupling electron-deficient amines. researchgate.netnih.gov

A typical procedure involves stirring the carboxylic acid, EDC·HCl, HOBt, and the amine in a suitable solvent like DMF or dichloromethane (B109758) (DCM) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). commonorganicchemistry.comnih.gov

| Coupling Reagent | Key Features |

| HATU | High efficiency, fast reaction times, low racemization. mychemblog.compeptide.comenamine.net |

| EDC·HCl/HOBt | Cost-effective, good for electron-deficient amines, minimizes racemization. researchgate.netpeptide.comnih.gov |

Indole (B1671886) Ring Construction and Subsequent Functionalization

An alternative strategy involves constructing the indole ring system first, followed by the introduction of the carboxamide functionality. This approach allows for greater diversity in the indole core.

One common method for indole synthesis is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org Another versatile method is the Hemetsberger–Knittel indole synthesis , which utilizes the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis to form the indole-2-carboxylate (B1230498). acs.org

Once the substituted indole-2-carboxylate is formed, it can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This acid can then be coupled with dimethylamine using the standard amide coupling protocols described above to yield the desired this compound derivative. This multi-step approach is particularly useful for creating analogs with various substituents on the indole ring. acs.orgnih.gov

Alternative Precursor-Based Synthetic Approaches

The synthesis of this compound and its analogs can also begin from precursors other than pre-formed indole-2-carboxylic acids. For instance, commercially available ethyl 1H-indole-2-carboxylate can serve as a starting point. mdpi.com This ester can be N-alkylated, for example, using dimethyl carbonate, and then saponified with a base like sodium hydroxide (B78521) to yield the N-alkylated indole-2-carboxylic acid. mdpi.com Subsequent amide coupling with dimethylamine provides the final product.

Another approach involves the use of acyl chloride condensation reactions. The indole-2-carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with dimethylamine to form the amide. nih.govresearchgate.net

Systematic Chemical Modification and Analogue Generation

To explore the structure-activity relationships of this compound, systematic modifications are made to both the indole core and the carboxamide moiety.

Substituent Diversification on the Indole Core (e.g., at C-1, C-5 positions)

The indole core offers several positions for substitution, allowing for the fine-tuning of the molecule's properties.

C-1 Position (Indole Nitrogen): The indole nitrogen can be alkylated to introduce various groups. nih.gov For example, methylation of the indole nitrogen in some indole-2-carboxamide series has been shown to restore biological potency. nih.gov N-alkylation can be achieved using reagents like dimethyl carbonate. mdpi.com

C-5 Position: This position is a common site for introducing a variety of substituents to modulate activity. Electron-donating groups (EDGs) like methyl, ethyl, cyclopropyl, and methoxy (B1213986) groups at the C-5 position have been shown to be favorable for the activity of certain indole-2-carboxamides. nih.gov In contrast, electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl groups can lead to a decrease or loss of activity. nih.gov These substitutions can be introduced by starting with appropriately substituted anilines in the indole synthesis or through cross-coupling reactions on a halogenated indole core. nih.gov

Structural Variations at the Carboxamide Moiety

Modifications to the carboxamide portion of the molecule can also significantly impact its biological activity.

Advanced Coupling Reactions for Scaffold Elaboration (e.g., Suzuki-Miyaura)

The structural modification of the indole nucleus is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions are paramount for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the core scaffold. The Suzuki-Miyaura coupling, in particular, stands out due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. arkat-usa.orgacs.org

The reaction facilitates the formation of a C-C bond between an organic halide (or triflate) and an organoboron species, typically a boronic acid or boronic ester. libretexts.org The process is driven by a palladium catalyst and requires a base to facilitate the crucial transmetalation step. libretexts.orgyoutube.com The general catalytic cycle involves three primary stages: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species. libretexts.orgyoutube.com

For a scaffold such as this compound, the Suzuki-Miyaura reaction offers a powerful strategy for derivatization, most commonly at the halogenated positions of the indole ring. This allows for the direct attachment of aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space accessible from this core structure. nih.gov A key challenge in the cross-coupling of many nitrogen-containing heterocycles, including indoles, is the potential for the substrate's N-H group to interfere with the catalyst, leading to lower yields. nih.gov However, protocols using specific catalyst systems and bases have been developed to effectively couple even unprotected indoles. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling to indole scaffolds that are structurally analogous to this compound. For instance, the functionalization of 3-iodo-1H-indole-2-carbonitriles has been extensively studied, providing a strong proxy for the reactivity of the corresponding carboxamide. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of dioxane and water. nih.govnih.gov

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions on indole-based scaffolds, illustrating the conditions and outcomes of these powerful derivatization reactions. The data is compiled from studies on closely related indole structures, providing a predictive framework for the functionalization of this compound.

| Indole Substrate | Boronic Acid/Ester | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C, 12 h | 85% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C, 12 h | 82% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C, 12 h | 80% | nih.gov |

| 6-Chloro-1H-indole | 4-Methylphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O, 60 °C, 5-8 h | 96% | nih.gov |

| 5-Bromo-1H-indole | 4-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O, 60 °C, 5-8 h | 91% | nih.gov |

| N-Methyl-3-vinyl-1H-indole / 9-BBN | 1-Bromo-4-tert-butylcyclohex-1-ene | Pd(dppf)Cl₂ | K₃PO₄ | THF, 65 °C, 5 h | 72% | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Features with Biological Activities

The indole (B1671886) ring is a key pharmacophore in this class of compounds, and substitutions at various positions have profound effects on biological outcomes, including activity against cannabinoid receptors, Mycobacterium tuberculosis, and cancer cell lines.

For activity as allosteric modulators of the cannabinoid CB1 receptor, specific substitutions on the indole ring are preferred. nih.gov Structure-activity relationship studies have shown that a halogen, such as a chloro or fluoro group, at the C5 position is a favorable feature. nih.gov Furthermore, the size of the substituent at the C3 position is critical; smaller groups like hydrogen or methyl are preferred over larger ones such as an ethyl group for enhancing modulatory potency at the CB1 receptor. nih.gov However, other research has found that longer alkyl side chains, with up to nine carbon units at the C3 position, can still retain activity. nih.gov

In the context of antitubercular agents, substitutions on the indole ring significantly impact both potency and metabolic stability. Research has revealed that introducing chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole scaffold can improve metabolic stability. elsevierpure.com The position of halogen substitution also distinctly affects anti-tuberculosis (TB) activity. For instance, the presence of a single bromo group at position 6 of the indole ring resulted in a nearly tenfold increase in activity compared to unsubstituted analogues and a 4.5-fold increase compared to 5-halo-substituted indoles. rsc.org

For antiproliferative activity, the substitution pattern on the indole ring also plays a defining role. In a series of indole-2-carboxamides designed as potential anticancer agents, the effect of halogen placement was investigated. nih.gov It was observed that a compound with a chloro group at the C5 position was significantly less potent than its analogue with a chloro group at the C7 position, highlighting the sensitivity of the biological target to the substituent's location. nih.gov

| Position | Substituent | Biological Target/Activity | Observed Effect | Source |

|---|---|---|---|---|

| C3 | Small alkyl (H, Me) | CB1 Receptor Modulation | Preferred for potency | nih.gov |

| C5 | Chloro, Fluoro | CB1 Receptor Modulation | Enhances potency | nih.gov |

| C4, C6 | Chloro, Fluoro, Cyano | Antituberculosis | Improves metabolic stability | elsevierpure.com |

| C6 | Bromo | Antituberculosis | Significantly increases potency | rsc.org |

| C7 vs. C5 | Chloro | Antiproliferative | C7-Cl is more potent than C5-Cl | nih.gov |

The amide linker at the C2 position of the indole ring and its N-substituents are fundamental for molecular recognition and binding to various biological targets. The carboxamide functionality itself is often essential for activity. nih.govbohrium.com Molecular modeling studies have revealed that this group frequently participates in crucial hydrogen bonding with target proteins. nih.gov For instance, in the inhibition of human liver glycogen (B147801) phosphorylase (HLGP), the carboxamide nitrogen forms a hydrogen bond with the backbone carbonyl of Thr380, while the indole nitrogen interacts with Glu190. nih.gov Similarly, in the context of antiproliferative agents targeting EGFR, the amide linkage can both donate and accept hydrogen bonds, contributing to binding affinity. mdpi.com

The nature and length of the linker between the amide and other parts of the molecule are also critical. For CB1 receptor modulators, linkers other than an ethylene group between the amide and a terminal phenyl ring led to a complete loss of activity. nih.gov In the development of anti-TB agents, introducing an extra methylene spacer to the amide linker was found to be unfavorable for N-phenyl analogues, whereas overextending the linker was detrimental to activity, suggesting strict steric requirements at the target's binding site. rsc.org

While the title compound features an N,N-dimethyl group, much of the research has explored a wide variety of other N-substituents to optimize activity. The N-substituent directly influences the compound's properties and interactions. For example, replacing the amide group with an amine linker in certain antitubercular indole-2-carboxamides was shown to retain potent mycobactericidal activity while significantly improving aqueous solubility. nih.gov This suggests that while the core scaffold is vital, the linker can be modified to enhance drug-like properties. nih.gov The specific N,N-dimethyl substitution provides a compact, tertiary amide that lacks a hydrogen bond donor but can act as a hydrogen bond acceptor, influencing its binding profile compared to primary or secondary amides.

| Modification | Biological Target/Activity | Observed Effect | Source |

|---|---|---|---|

| Amide N-H and C=O | HLGP Inhibition | Forms critical hydrogen bonds with target enzyme | nih.gov |

| Linker length (amide to phenyl ring) | CB1 Receptor Modulation | Strict requirement for ethylene linker; others abolish activity | nih.gov |

| Extending the linker | Antituberculosis | Detrimental to activity, suggesting steric constraints | rsc.org |

| Amide to Amine replacement | Antituberculosis | Retains potency and improves aqueous solubility | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of medicinal chemistry, as biological systems like receptors and enzymes are chiral. ankara.edu.trbiomedgrid.com Molecules with the same chemical formula and connectivity but different spatial arrangements are stereoisomers, and they can have markedly different pharmacological activities. ankara.edu.trbiomedgrid.com One stereoisomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause adverse effects. researchgate.net

While the parent N,N-dimethyl-1H-indole-2-carboxamide is an achiral molecule, the introduction of substituents onto the indole ring or the N,N-dimethyl group's side chains can create chiral centers, leading to stereoisomers. Research on analogues of indole-carboxamides has demonstrated the critical importance of stereochemical configuration. For example, in a study of tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, where a chiral center exists at the 3-position, the specific stereochemistry was integral to their growth inhibitory activity against cancer cells. mdpi.com

The differential activity of stereoisomers arises from their distinct interactions with chiral biological targets. An example from a different class of drugs that illustrates this principle is the anti-tuberculosis drug ethambutol, where the D-isomer is effective, but the L-isomer can cause blindness. ankara.edu.trbiomedgrid.com Similarly, for indole-2-carboxamide derivatives, if a chiral center is present, one enantiomer will likely fit more precisely into the target's binding site, leading to higher affinity and potency compared to its mirror image. Therefore, when designing new analogues based on the this compound scaffold, controlling and evaluating the stereochemistry of any introduced chiral centers is essential for optimizing bioactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models help in understanding the physicochemical properties that govern activity and in predicting the potency of newly designed molecules. researchgate.netijpar.com

Two-dimensional (2D)-QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. These models are valuable for identifying key structural requirements for activity.

A 2D-QSAR study was performed on a series of twenty-four indole-2-carboxamide analogues to understand the structural requirements for potent CB1 receptor antagonistic activity, which is relevant for developing anti-obesity agents. researchgate.netijpar.com The study used statistical methods like Multiple Linear Regression (MLR) to build its models. The resulting QSAR model revealed several key insights:

An increase in the electrostatic potential charge at atom number 3 of the pharmacophore was favorable for CB1 antagonistic activity. researchgate.netijpar.com

Conversely, an increased charge at atom numbers 2 and 7 was unfavorable for activity. researchgate.netijpar.com

The presence of an electron-releasing group at position 3 and electron-withdrawing groups at positions 8 and 9 was predicted to contribute positively to the desired biological activity. researchgate.netijpar.com

These findings provide clear guidelines for designing more potent CB1 antagonists based on the indole-2-carboxamide scaffold. researchgate.netijpar.com Such 2D-QSAR models serve as a cost-effective and time-efficient approach to prioritize the synthesis of promising new compounds. researchgate.netijpar.com

Three-dimensional (3D)-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of SAR by considering the 3D properties of molecules. These methods correlate biological activity with the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding a set of aligned molecules. nih.govnih.gov

Several 3D-QSAR studies have been successfully applied to indole-2-carboxamide derivatives. In one study, CoMFA and CoMSIA models were developed for a series of indole-2-carboxamides acting as inhibitors of human liver glycogen phosphorylase a (HLGPa). nih.gov The models were highly predictive, with cross-validated q² values of 0.697 for CoMFA and 0.622 for CoMSIA, indicating good statistical robustness. nih.govresearchgate.net The contour maps generated from these models provided visual guidance for inhibitor design, highlighting regions where steric bulk or specific electrostatic properties would enhance or diminish activity. nih.gov

Another study focused on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors. mdpi.com The developed CoMFA and CoMSIA models also showed excellent predictive ability (CoMFA q² = 0.709; CoMSIA q² = 0.716). mdpi.com The analysis of the contour maps suggested that negatively charged or small substituents on the benzene ring and positively charged or small substituents on the indole ring could be beneficial for inhibitory activity. mdpi.com

These 3D-QSAR methods have also been applied to indole ligands targeting cannabinoid CB1 and CB2 receptors, helping to elucidate the structural features responsible for both affinity and selectivity. nih.gov The resulting models serve as powerful tools for the rational design of new analogues with improved potency and selectivity profiles. nih.gov

| Target | QSAR Method | Cross-validated q² | Non-cross-validated r² | Predictive r² (r²_pred) | Source |

|---|---|---|---|---|---|

| HLGPa | CoMFA | 0.697 | - | - | nih.gov |

| HLGPa | CoMSIA | 0.622 | - | - | nih.gov |

| FBPase | CoMFA | 0.709 | 0.979 | 0.932 | mdpi.com |

| FBPase | CoMSIA | 0.716 | 0.978 | 0.890 | mdpi.com |

| CB1/CB2 Receptors | CoMFA/CoMSIA | 0.675 (avg) | 0.855 (avg) | - | nih.gov |

Pharmacological Profile of this compound and its Analogs

This article explores the pharmacological characteristics and molecular mechanisms of action of the chemical compound this compound and its related analogs. The focus is on its efficacy against various pathogens, including parasites, mycobacteria, and viruses, and the specific molecular targets and pathways involved.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands to the active sites of proteins and other biological targets.

Molecular docking studies on derivatives of the indole-2-carboxamide scaffold have been instrumental in elucidating their binding mechanisms with various protein targets. For instance, in the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, computational analyses revealed that the N,N-dimethylamino group on the phenyl ring is superior to other functionalities, yielding modulators with higher binding affinity and greater cooperativity. nih.govacs.org

Docking analyses of related indole-2-carboxamide compounds as potential dual inhibitors of EGFR and CDK2 have shown a common U-shaped bending profile within the EGFR active site. nih.gov This specific conformation allows the indole (B1671886) ring to interact effectively with key residues. nih.gov Similarly, docking simulations of N-(benzyloxy)-1H-indole-2-carboxamide derivatives into the ornithine decarboxylase protein have been used to predict and compare their binding affinity against known inhibitors like Fluconazole. ijaresm.com These studies highlight how computational models can predict the precise spatial arrangement and key intermolecular interactions, such as hydrogen bonds and pi-stacking, that are crucial for molecular recognition and biological activity.

A key outcome of molecular docking is the identification of specific amino acid residues within a protein's binding site that are critical for ligand interaction. For various derivatives of indole-2-carboxamide, these analyses have pinpointed essential contacts that anchor the ligand and contribute to its binding affinity.

For example, studies on N-arylsulfonyl-indole-2-carboxamide derivatives as Fructose-1,6-bisphosphatase (FBPase) inhibitors revealed that the amino acid residues Met18, Gly21, Gly26, Leu30, and Thr31 are of great importance for effective binding. mdpi.com In another study focusing on EGFR inhibitors, compounds showed hydrogen bonding and pi-hydrogen interactions with LEU 694 and THR 766. nih.gov The 5-chloroindole (B142107) moiety of other derivatives has been observed forming interactions with Val471 and Ile527, while the indole NH group can donate a hydrogen bond to Thr529. mdpi.com

These findings are summarized in the table below, illustrating the specific interactions between indole-2-carboxamide derivatives and their target proteins.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| EGFR | LEU 694, THR 766 | H-bonding, pi-H interactions | nih.gov |

| B-Raf(V600E) | Val471, Ile527, Thr529, Cys532 | pi-H interactions, H-bonding | mdpi.com |

| FBPase | Met18, Gly21, Gly26, Leu30, Thr31 | Not specified | mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. They provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.

MD simulations are employed to assess the stability of a compound within a protein's binding pocket and to understand the dynamics of their interaction in a simulated physiological environment. chemmethod.com For a series of N-arylsulfonyl-indole-2-carboxamide derivatives identified as FBPase inhibitors, MD simulations were performed to confirm that the screened compounds could bind stably with the FBPase enzyme under dynamic conditions, similar to its natural ligand. mdpi.com Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help validate the binding modes predicted by docking studies, providing greater confidence in the proposed mechanism of action. mdpi.comchemmethod.com

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Systematic in silico studies, including 3D-QSAR modeling and pharmacophore modeling, have been successfully applied to series of N-arylsulfonyl-indole-2-carboxamide derivatives to guide the discovery of new ligands. mdpi.com In one such study, a multi-step virtual screening process was used to identify novel Fructose-1,6-bisphosphatase inhibitors. mdpi.com The process began with a pharmacophore model developed from known active compounds. This model was used to screen a large compound database, followed by further filtering using molecular docking to rank the potential hits. This approach led to the identification of twelve promising compounds, demonstrating the power of virtual screening to efficiently discover novel and potent inhibitors based on the indole-2-carboxamide scaffold. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N,N-dimethyl-1H-indole-2-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment.

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra is crucial for confirming the structure of this compound. This is achieved through a combination of 1D spectra and 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net

The ¹H-NMR spectrum reveals distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene ring of the indole nucleus exhibit characteristic splitting patterns (doublets, triplets) in the aromatic region. The proton on the C3 position of the indole ring appears as a singlet, and the two N-methyl groups give rise to a singlet in the aliphatic region.

The ¹³C-NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the amide group is typically observed at a significant downfield shift. The quaternary and methine carbons of the indole ring appear in the aromatic region, while the N-methyl carbons are found in the upfield aliphatic region. researchgate.netrsc.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆ Note: These are typical, representative values based on related structures. Actual experimental values may vary slightly.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~11.6 (br s) | - |

| C2 | - | ~132.0 |

| C3-H | ~7.1 (s) | ~103.5 |

| C4-H | ~7.6 (d) | ~121.0 |

| C5-H | ~7.1 (t) | ~122.5 |

| C6-H | ~7.2 (t) | ~120.0 |

| C7-H | ~7.4 (d) | ~112.0 |

| C7a | - | ~137.0 |

| C3a | - | ~127.0 |

| C=O | - | ~162.0 |

| N(CH₃)₂ | ~3.1 (s) | ~36.0 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is employed to confirm the molecular weight and assess the purity of the sample. mdpi.comuark.edu The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺, which confirms the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. rsc.orgacs.org This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the chemical formula C₁₁H₁₂N₂O. nih.gov

Interactive Table: Molecular Weight and HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |

| Molecular Weight (Nominal) | 188.23 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 188.094963011 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

Key expected absorptions include:

N-H Stretch: A sharp or moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. nist.gov

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹ due to the C-H stretching of the aromatic indole ring.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ corresponding to the C-H stretching of the N-methyl groups.

C=O Stretch (Amide): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl group in a tertiary amide. rsc.org

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the indole ring.

Interactive Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.commdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to generate an electron density map from which the exact positions of all atoms can be determined. This analysis confirms the molecular connectivity and provides accurate data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by intermolecular forces, with hydrogen bonding playing a particularly crucial role in molecules containing both hydrogen bond donors and acceptors. researchgate.netsemanticscholar.org

Future Research Trajectories and Academic Perspectives

Strategic Optimization of Lead Candidates based on Integrated SAR and Computational Data

Future research should prioritize the systematic optimization of lead candidates derived from the N,N-dimethyl-1H-indole-2-carboxamide core. This can be achieved through a synergistic approach that integrates Structure-Activity Relationship (SAR) data with advanced computational modeling.

Comprehensive SAR studies on related indole-2-carboxamides have revealed critical structural requirements for various biological activities. For instance, research on allosteric modulators of the cannabinoid receptor 1 (CB1) has shown that substitutions on the indole (B1671886) ring, such as a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position, can enhance modulatory potency. nih.gov Similarly, in the context of anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups at the 5' position of the indole core were found to be favorable for activity, whereas electron-withdrawing groups led to inactive compounds. rsc.org While direct N,N-dimethyl substitution on the carboxamide has been explored, with some studies noting potential metabolic instability for certain N,N-dimethylethylamine residues, N-methylation of the amide has in other cases resulted in equipotent compounds. rsc.org

Computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling will be instrumental in refining these lead candidates. Such studies have been successfully employed to understand the binding modes of indole-2-carboxamide derivatives with targets like human liver glycogen (B147801) phosphorylase a (HLGPa) and kinases such as PI3Kα and EGFR. rsc.orgmdpi.comnih.gov By constructing robust 3D-QSAR models, researchers can gain insights into the structural and energetic differences that dictate inhibitory potency and predict the activity of novel, rationally designed analogs. rsc.org This integrated approach will facilitate a more efficient and targeted optimization process, moving beyond trial-and-error synthesis to a more predictive and resource-effective drug design strategy.

Table 1: SAR Insights from Indole-2-Carboxamide Derivatives

| Target/Activity | Favorable Substitutions | Unfavorable Substitutions |

|---|---|---|

| CB1 Allosteric Modulation | - Chloro/fluoro at C5- Short alkyl groups at C3- N,N-dimethylamino on phenyl ring B | - Unsubstituted phenyl ring B |

| Anti-Trypanosoma cruzi | - Small, electron-donating groups at 5' (methyl, ethyl, methoxy) | - Electron-withdrawing groups at 5' (halogens, trifluoromethyl) |

| Anticancer (Kinase Inhibition) | - Varied substitutions on indole and phenyl rings depending on the kinase | - Modifications to the linker between the indole core and phenyl moiety can lead to loss of activity |

Discovery and Elucidation of Novel Biological Targets and Signaling Cascades

A significant avenue for future research lies in the discovery and detailed characterization of novel biological targets and the signaling pathways modulated by this compound and its derivatives. The indole-2-carboxamide scaffold has demonstrated remarkable promiscuity, interacting with a diverse range of biological targets.

For example, derivatives have been identified as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation research. rsc.org In the realm of oncology, specific indole-2-carboxamide compounds have been shown to inhibit the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer and to suppress MAPK-mediated inflammatory responses in diabetic kidney disease. mdpi.comnih.gov This suggests that the scaffold can modulate fundamental cellular processes involved in proliferation, survival, and inflammation.

Furthermore, research has uncovered broad-spectrum antiviral activity for this class of compounds, which appear to act by targeting a host factor involved in cap-dependent translation, a critical process for many RNA viruses. acs.orgmdpi.com The ability of some derivatives to act as allosteric modulators of the CB1 receptor also opens up possibilities for nuanced therapeutic interventions through biased signaling, selectively activating certain downstream pathways (e.g., β-arrestin-mediated ERK activation) over others. nih.gov

Future investigations should employ a combination of target identification methodologies, such as affinity chromatography, proteomics, and chemical biology approaches, to deorphanize the specific targets of this compound. Once identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism of action and map the downstream signaling cascades. This will not only expand our understanding of the compound's biological effects but also potentially reveal novel therapeutic opportunities for a range of diseases.

Development of Polypharmacological and Multi-Target Directed Ligands

The inherent ability of the indole-2-carboxamide scaffold to interact with multiple biological targets makes it an ideal starting point for the rational design of polypharmacological agents. This multi-target approach is gaining traction as a more effective strategy for treating complex multifactorial diseases like cancer, where hitting a single target is often insufficient due to pathway redundancy and the development of resistance. nih.gov

Several studies have already demonstrated the feasibility of this approach with indole-2-carboxamide derivatives. Researchers have successfully designed and synthesized compounds that act as dual inhibitors of both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), two key proteins involved in cancer cell proliferation. rsc.orgnih.gov Other work has focused on creating multi-kinase inhibitors that simultaneously target EGFR, vascular endothelial growth factor receptor 2 (VEGFR-2), and the BRAFV600E mutant kinase. mdpi.com

A particularly intriguing area of multi-target drug design involves the development of agents with dual antitubercular and anticancer activities. nih.gov Certain indole-2-carboxamides have been shown to inhibit the mycobacterial protein MmpL3 while also exhibiting cytotoxicity against pediatric brain tumor cells. nih.gov This dual-action potential could lead to the development of novel therapeutics that address both infectious diseases and oncology.

Future research should systematically explore the polypharmacology of this compound and its analogs. By carefully modifying the core structure, it may be possible to fine-tune the activity profile to simultaneously and selectively modulate a desired set of targets. This could involve creating hybrid molecules that combine the indole-2-carboxamide core with other pharmacophores known to interact with specific targets, thereby creating synergistic therapeutic effects within a single molecule. acs.org

Table 2: Multi-Target Applications of Indole-2-Carboxamide Derivatives

| Dual/Multi-Target Combination | Therapeutic Area |

|---|---|

| EGFR / CDK2 Inhibitors | Cancer |

| EGFR / VEGFR-2 / BRAFV600E Inhibitors | Cancer |

| MmpL3 Inhibitor / Anticancer Agent | Infectious Disease / Cancer |

Synergistic Academic-Industrial Collaborations in Drug Discovery Initiatives

Accelerating the translation of promising academic discoveries into clinical candidates requires robust collaboration between academic research institutions and the pharmaceutical industry. The development of this compound and its derivatives presents a prime opportunity for such synergistic partnerships.

Academic labs are often at the forefront of basic research, including the synthesis of novel compound libraries, the discovery of new biological targets, and the elucidation of complex mechanisms of action. The initial identification of the diverse activities of the indole-2-carboxamide scaffold, from antiviral to anticancer and neuromodulatory effects, has largely stemmed from academic inquiry.

Conversely, the pharmaceutical industry possesses the resources, infrastructure, and expertise necessary for preclinical and clinical development. This includes high-throughput screening capabilities, expertise in medicinal chemistry optimization for drug-like properties (e.g., ADME/Tox profiling), and the significant financial investment required for clinical trials.

A successful collaborative model would involve academic researchers focusing on the early-stage discovery and validation of novel indole-2-carboxamide-based compounds and their targets. Promising lead candidates could then be licensed to or co-developed with an industrial partner who would undertake the rigorous process of optimization and clinical evaluation. Such partnerships can de-risk the drug development process for industry while providing academic researchers with a clear pathway to clinical translation for their discoveries. These collaborations are essential to bridge the "valley of death" in drug discovery and ensure that promising compounds like those derived from the this compound scaffold can reach their full therapeutic potential.

Q & A

Q. Table 1. Key Synthetic Routes and Yields

| Compound | Method | Yield | Key Substituents | Reference |

|---|---|---|---|---|

| 8h | A | 85% | 4,6-difluoro | |

| 11b | B | 30% | 3-chlorobenzoyl | |

| 15 | A | 75% | Adamantane-piperazine |

Q. Table 2. NMR Data for Structural Confirmation

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 8 | 1.17 (d, J=4 Hz), 10.26 (s) | 161.68 (C=O) |

| 12 | 9.29 (s, NH) | 160.64 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.